Cas no 1189703-33-0 (Ethosuximide-d3)

Ethosuximide-d3 化学的及び物理的性質
名前と識別子
-
- Ethosuximide-d3
- 3-methyl-3-(2,2,2-trideuterioethyl)pyrrolidine-2,5-dione
- Atysmal-d3
- Capitus-d3
- Emeside-d3
- Etosuximid-d3
- Simatin-d3
- Succimal-d3
- Succimitin-d3
- Suxilep-d3
- 3-(2,2,2-~2~H_3_)Ethyl-3-methylpyrrolidine-2,5-dione
- HY-B1378S
- J-003979
- AKOS030243208
- DTXSID10675884
- G14548
- DA-63297
- CS-0201067
- 3-[(2,2,2-?H?)ethyl]-3-methylpyrrolidine-2,5-dione
- 1189703-33-0
- Ethosuximide-d3 is known as a labelled isotope of Ethosuximide, an anticonvulsant.
-
- インチ: InChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10)/i1D3
- InChIKey: HAPOVYFOVVWLRS-FIBGUPNXSA-N
- SMILES: CCC1(CC(=O)NC1=O)C
計算された属性
- 精确分子量: 144.09800
- 同位素质量: 144.097808831g/mol
- 同位体原子数: 3
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 188
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.4
- トポロジー分子極性表面積: 46.2Ų
じっけんとくせい
- ゆうかいてん: 42-44°C
- PSA: 49.66000
- LogP: 0.72510
Ethosuximide-d3 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0201067-25mg |
Ethosuximide-d3 |
1189703-33-0 | 25mg |
$0.0 | 2022-04-28 | ||
TRC | E890442-25mg |
Ethosuximide-d3 |
1189703-33-0 | 25mg |
$ 2274.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-218337-1 mg |
Ethosuximide-d3, (Out of Stock: Availability 7/28/23) |
1189703-33-0 | 98% | 1mg |
¥2,708.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-218337-1mg |
Ethosuximide-d3, |
1189703-33-0 | 98% | 1mg |
¥2708.00 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-218337A-10mg |
Ethosuximide-d3, |
1189703-33-0 | 98% | 10mg |
¥17223.00 | 2023-09-05 | |
A2B Chem LLC | AD61689-1mg |
Ethosuximide-d3 |
1189703-33-0 | 1mg |
$640.00 | 2024-04-20 | ||
MedChemExpress | HY-B1378S-1mg |
Ethosuximide-d |
1189703-33-0 | 1mg |
¥6050 | 2024-05-24 | ||
ChemScence | CS-0201067-1mg |
Ethosuximide-d3 |
1189703-33-0 | 1mg |
$0.0 | 2022-04-28 | ||
ChemScence | CS-0201067-10mg |
Ethosuximide-d3 |
1189703-33-0 | 10mg |
$0.0 | 2022-04-28 | ||
TRC | E890442-10mg |
Ethosuximide-d3 |
1189703-33-0 | 10mg |
$ 1143.00 | 2023-09-07 |
Ethosuximide-d3 関連文献
-
1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
Ethosuximide-d3に関する追加情報
Research Brief on Ethosuximide-d3 (CAS: 1189703-33-0): Advances in Chemical Biology and Pharmaceutical Applications
Ethosuximide-d3, a deuterated analog of the well-known antiepileptic drug ethosuximide, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. With the CAS number 1189703-33-0, this compound is increasingly being utilized in pharmacokinetic and metabolic studies due to its enhanced stability and traceability. This research brief aims to synthesize the latest findings on Ethosuximide-d3, highlighting its applications, mechanisms, and potential impact on drug development.
Recent studies have demonstrated that Ethosuximide-d3 serves as an invaluable internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses. Its deuterium labeling minimizes interference with the parent compound, thereby improving the accuracy of quantitative assessments. A 2023 study published in the Journal of Pharmaceutical and Biomedical Analysis underscored its utility in measuring ethosuximide levels in pediatric patients, offering insights into dose optimization and therapeutic monitoring.
Beyond its analytical applications, Ethosuximide-d3 has been explored for its potential in elucidating the metabolic pathways of ethosuximide. Research conducted at the University of Cambridge revealed that deuterium substitution alters the compound's metabolic stability, reducing the rate of hepatic clearance. This finding, published in Drug Metabolism and Disposition, suggests that Ethosuximide-d3 could serve as a model for designing deuterated drugs with prolonged half-lives and improved efficacy.
In the realm of neuroscience, Ethosuximide-d3 has been employed to investigate the drug's mechanism of action in absence seizures. A collaborative study between Johns Hopkins University and the NIH utilized this compound to trace the distribution of ethosuximide in brain tissues, providing evidence for its selective accumulation in thalamic nuclei. These results, featured in Neuropharmacology, contribute to a deeper understanding of the drug's targeted effects and potential side effects.
The synthesis and scalability of Ethosuximide-d3 have also been a focus of recent research. A 2024 report in Organic Process Research & Development detailed a cost-effective and high-yield synthetic route for Ethosuximide-d3, addressing previous challenges in deuterium incorporation. This advancement is expected to facilitate broader adoption of the compound in both academic and industrial settings.
In conclusion, Ethosuximide-d3 (CAS: 1189703-33-0) represents a pivotal tool in modern pharmaceutical research, bridging gaps in analytical chemistry, drug metabolism, and neuroscience. Its continued development and application hold promise for refining therapeutic strategies and advancing personalized medicine. Future research directions may include exploring its utility in combination therapies and further optimizing its synthetic protocols for large-scale production.
1189703-33-0 (Ethosuximide-d3) Related Products
- 77-67-8(Ethosuximide)
- 1497-19-4(2,5-Pyrrolidinedione,3-methyl-3-propyl-)
- 1444-94-6(octahydro-1H-isoindole-1,3-dione)
- 7506-66-3(cis-Hexahydro-1H-isoindole-1,3(2H)-dione)
- 2177366-45-7(3-({[3,3'-bipyridine]-5-yl}methyl)-1-[(naphthalen-1-yl)methyl]urea)
- 1803604-64-9(propan-2-yl 4-hydroxy-2,2-dimethylbutanoate)
- 1781329-42-7(Methyl 2,2-difluorocyclopentane-1-carboxylate)
- 2228767-37-9(4-2-(methoxymethyl)-1,3-thiazol-4-ylpyrrolidin-2-one)
- 1935277-39-6(1-(1-methylcyclopropyl)methylcyclopropan-1-ol)
- 1525448-15-0(1-(1,3-Thiazol-4-yl)butan-1-one)




